REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][CH3:11].[Li]C(C)(C)C.CO[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1>C(OCC)C>[Cl:9][C:4]1[C:3]([O:10][CH3:11])=[C:2]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)[CH:7]=[C:6]([Cl:8])[CH:5]=1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)Cl)OC
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Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
COB1OC(C(O1)(C)C)(C)C
|
Name
|
ice
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
before pouring
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethylether (3×30 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (50 ml) and brine (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
This was purified
|
Type
|
CUSTOM
|
Details
|
to furnish a yellow oil, 4.5 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=C(C1)Cl)B1OC(C(O1)(C)C)(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |